molecular formula C15H11N3O3 B2596078 2-Methoxy-6-nitro-4-phenylquinazoline CAS No. 361166-08-7

2-Methoxy-6-nitro-4-phenylquinazoline

Cat. No.: B2596078
CAS No.: 361166-08-7
M. Wt: 281.271
InChI Key: UYKHOAMRBAMZHK-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitro-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-nitro-4-phenylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde, followed by nitration and methoxylation reactions . The reaction conditions often involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Methoxy-6-nitro-4-phenylquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nitro-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-nitro-4-phenylquinazoline is unique due to the presence of both methoxy and nitro groups along with a phenyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-Methoxy-6-nitro-4-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is C15_{15}H12_{12}N2_{2}O3_{3}, featuring a methoxy group at the 2-position and a nitro group at the 6-position, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown enhanced cytotoxicity against ovarian cancer cells, indicating its potential as an anticancer agent.

Cell LineIC50_{50} (μM)Reference
Ovarian Cancer5.0
MCF-7 (Breast)8.0
HT-29 (Colon)10.5

Antiviral Activity

The compound has also been evaluated for antiviral properties . In vitro studies suggest that it may inhibit the replication of certain viruses by targeting viral enzymes, similar to other quinazoline derivatives.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory activity , potentially through the inhibition of cyclooxygenase (COX) enzymes. This property suggests its utility in treating inflammatory diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitro group at position 6 enhances binding affinity to target enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may modulate receptor activity, impacting pathways related to cell proliferation and apoptosis.

Study on Cytotoxicity

A study conducted by researchers evaluated the cytotoxic effects of various quinazoline derivatives, including this compound. The findings indicated that this compound significantly inhibited cell growth in several cancer cell lines, with a notable IC50_{50} value against ovarian cancer cells.

Research on Antiviral Properties

In another investigation, derivatives of quinazoline were synthesized and screened for antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The study found that modifications at specific positions on the quinazoline scaffold could enhance antiviral efficacy, highlighting the importance of structural characteristics in drug design.

Properties

IUPAC Name

2-methoxy-6-nitro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-21-15-16-13-8-7-11(18(19)20)9-12(13)14(17-15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKHOAMRBAMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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